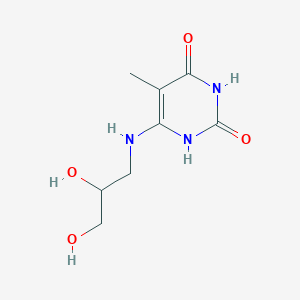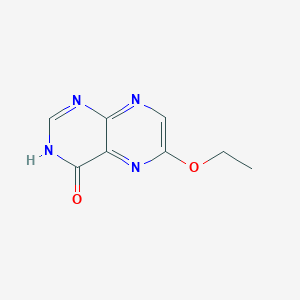
6-Ethoxypteridin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxypteridin-4(3H)-one is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The ethoxy group at the 6-position and the keto group at the 4-position contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with ethyl formate, followed by oxidation to introduce the keto group at the 4-position. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions: 6-Ethoxypteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed:
Oxidation: Formation of pteridine-4,7-dione derivatives.
Reduction: Formation of 6-ethoxypteridin-4-ol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
科学研究应用
6-Ethoxypteridin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
Comparison with Other Similar Compounds: 6-Ethoxypteridin-4(3H)-one can be compared with other pteridine derivatives such as:
6-Methylpterin: Similar structure but with a methyl group instead of an ethoxy group.
Biopterin: A naturally occurring pteridine with additional hydroxyl groups.
Folic Acid: A complex pteridine derivative essential for DNA synthesis.
Uniqueness: The presence of the ethoxy group at the 6-position and the keto group at the 4-position makes this compound unique in its reactivity and potential applications. Its distinct chemical properties allow for specific interactions with biological targets and diverse chemical transformations.
相似化合物的比较
- 6-Methylpterin
- Biopterin
- Folic Acid
- Neopterin
- Xanthopterin
This detailed overview provides a comprehensive understanding of 6-Ethoxypteridin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1192150-16-5 |
|---|---|
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
6-ethoxy-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-5-3-9-7-6(12-5)8(13)11-4-10-7/h3-4H,2H2,1H3,(H,9,10,11,13) |
InChI 键 |
DJPBBZAAKRTUER-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CN=C2C(=N1)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


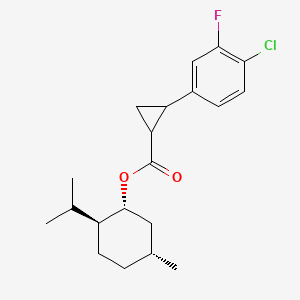
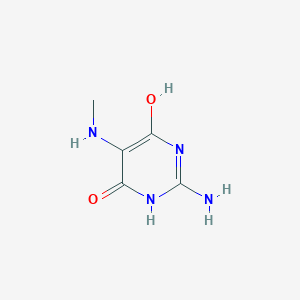
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
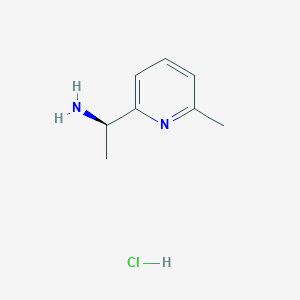

![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
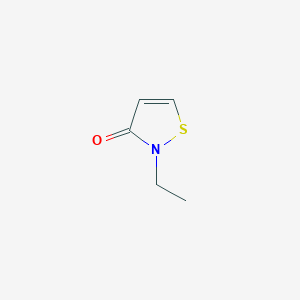
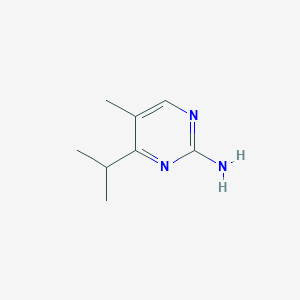
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
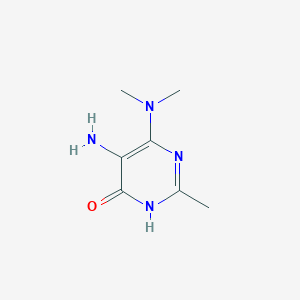

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
